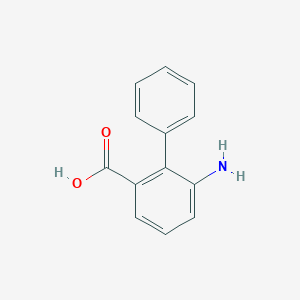

3-Amino-2-phenylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-2-phenylbenzoic acid is a compound that belongs to the class of organic compounds known as benzoic acids . It is also known by other names such as 6-amino-[1,1’-biphenyl]-2-carboxylic acid . It is used in various applications due to its chemical properties .

Synthesis Analysis

The synthesis of 3-Amino-2-phenylbenzoic acid and similar compounds often involves various methodologies. For instance, HPLC is a popular method for analyzing amino acid components . Pre-column derivatization methods are commonly used, which involve the use of reagents like o-phthalaldehyde, phenyl isothiocyanate (PITC), fluorescamine, and dansyl chloride .Molecular Structure Analysis

The molecular structure of 3-Amino-2-phenylbenzoic acid can be analyzed using various computational methods. For instance, molecular dynamics calculations can provide support for the stability of protein–benzoic acid complexes . Additionally, the exploration of structural fluctuations in proteins can reveal the stability of active site residues .Chemical Reactions Analysis

Amino acids, including 3-Amino-2-phenylbenzoic acid, can undergo various chemical reactions. For example, UV detection for amino acids usually requires using the absorption of the carboxyl group (-COOH) in the 200 to 210 nm range . Derivatization methods have been used to improve their separation and determination .Physical And Chemical Properties Analysis

Amino acids, including 3-Amino-2-phenylbenzoic acid, have various physical and chemical properties. They are colorless, crystalline substances with high melting points (200-300°C) due to their ionic property . They are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Applications De Recherche Scientifique

- Application : Researchers have explored introducing amino acids into natural products to improve their efficacy and minimize adverse effects. For instance, amino acid modifications have been attempted to enhance antitumor activities and tumor targeting .

- Application : Some amino acids demonstrate antitumor and antiviral properties. For instance, L-phenylalanine derivatives have been investigated for their antitumor potential .

- Application : Amino acids, such as L-phenylalanine, are used as raw materials for sweeteners like aspartame. They enhance taste and nutritional value .

- Application : A specific compound, N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide, derived from amino acids, showed significant VEGFR-2 inhibitory effects and increased caspase-3 levels .

- Application : Researchers have explored amino acid-based modifications to enhance the properties of natural products, including solubility, activity, and safety .

Medicinal Chemistry and Drug Discovery

Antiviral and Antitumor Activities

Flavor Enhancement in Food Industry

Biomedical Research and VEGFR-2 Inhibition

Structural Modification of Natural Products

Biomedical Applications of Nucleic Acids

Propriétés

IUPAC Name |

3-amino-2-phenylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-8-4-7-10(13(15)16)12(11)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPBDIONVKTARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-phenylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(tert-butyl)phenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2441350.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid](/img/structure/B2441352.png)

![(Z)-ethyl 1-butyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2441356.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441361.png)

![4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2441369.png)

![Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2441370.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2441372.png)